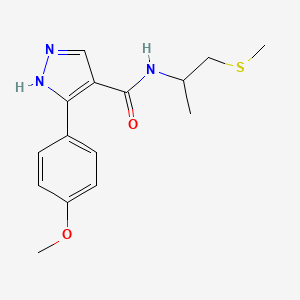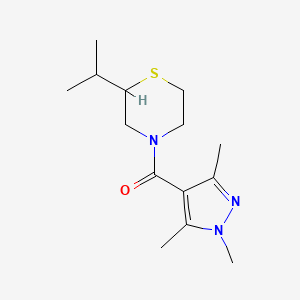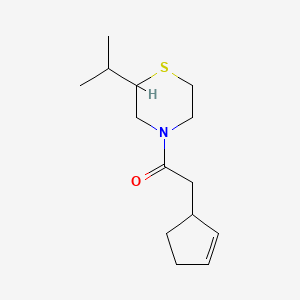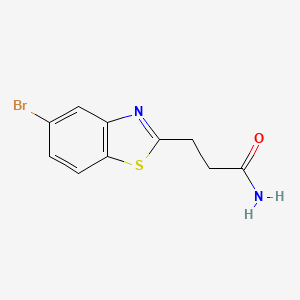
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting various enzymes such as cytochrome P450 and topoisomerase II. It has also been shown to interact with DNA, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been shown to have potential use as a building block for the synthesis of novel materials.
実験室実験の利点と制限
One major advantage of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is its potential use in various fields of science such as medicine, agriculture, and material science. However, one major limitation is the lack of understanding of its mechanism of action, which hinders its potential applications.
将来の方向性
There are several future directions for the study of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole. In medicine, further studies are needed to understand its mechanism of action and potential use as a drug delivery system. In agriculture, further studies are needed to understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to understand its potential toxicity and environmental impact.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, potential applications, and environmental impact.
合成法
The synthesis of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole involves the reaction of 1-methyl-1,2,4-triazole-5-thiol with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as sodium hydride. The reaction takes place under reflux conditions in an appropriate solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.
特性
IUPAC Name |
1-methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-14(15-10-16-17)9-18-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKJVFFOBUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CSC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)




![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)

